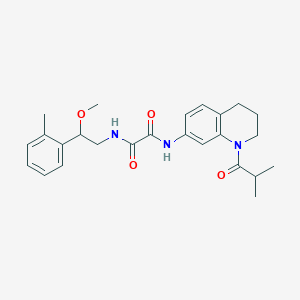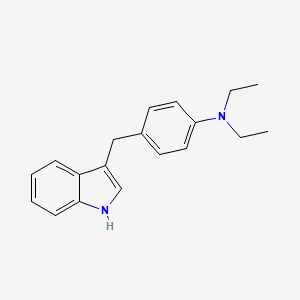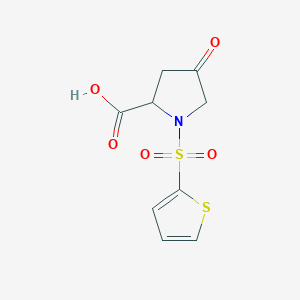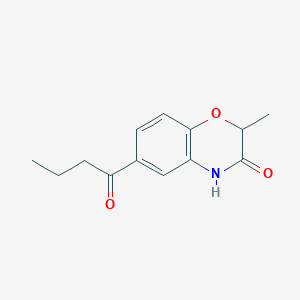
2-((4-phenylquinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-phenylquinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic compound that has attracted attention from researchers due to its potential therapeutic applications. This compound is also known as PQT-2T and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of PQT-2T is not fully understood. However, studies have shown that PQT-2T inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. PQT-2T has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
PQT-2T has been shown to have various biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-diabetic properties, PQT-2T has been shown to inhibit the activity of certain enzymes involved in lipid metabolism and to increase the expression of genes involved in glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
PQT-2T has advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic applications for various diseases. Additionally, PQT-2T is relatively easy to synthesize using various methods. However, one limitation is that the mechanism of action of PQT-2T is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on PQT-2T. One direction is to investigate the mechanism of action of PQT-2T in more detail to optimize its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of PQT-2T to determine its efficacy and safety in vivo. Additionally, future research could focus on developing derivatives of PQT-2T with improved therapeutic properties.
Méthodes De Synthèse
PQT-2T can be synthesized using various methods, including the reaction of 2-bromoacetophenone with 2-aminobenzonitrile, followed by the reaction of the resulting intermediate with tetrahydrofuran-2-ylmethylamine and thioacetamide. Another method involves the reaction of 2-aminobenzonitrile with 4-bromobenzyl alcohol, followed by the reaction of the resulting intermediate with tetrahydrofuran-2-ylmethylamine and thioacetamide.
Applications De Recherche Scientifique
PQT-2T has been studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-diabetic properties. In a study published in the Journal of Medicinal Chemistry, PQT-2T was found to inhibit the growth of cancer cells in vitro and in vivo. Another study published in the Journal of Inflammation Research showed that PQT-2T has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, PQT-2T has been shown to have anti-diabetic properties by improving glucose tolerance and insulin sensitivity in diabetic mice.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-19(22-13-16-9-6-12-26-16)14-27-21-23-18-11-5-4-10-17(18)20(24-21)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCLTPKIZCWODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2463354.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2463355.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2463356.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2463357.png)





![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2463366.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2463369.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2463373.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2463376.png)